[(2R,3S,4S,5R,6S)-3,4,5-Triacetyloxy-6-(2,4-dinitrophenoxy)oxan-2-yl]methyl acetate [(2R,3S,4S,5R,6S)-3,4,5-Triacetyloxy-6-(2,4-dinitrophenoxy)oxan-2-yl]methyl acetate
Brand Name: Vulcanchem
CAS No.: 25775-99-9
VCID: VC21149639
InChI: InChI=1S/C20H22N2O14/c1-9(23)31-8-16-17(32-10(2)24)18(33-11(3)25)19(34-12(4)26)20(36-16)35-15-6-5-13(21(27)28)7-14(15)22(29)30/h5-7,16-20H,8H2,1-4H3/t16-,17+,18+,19-,20-/m1/s1
SMILES: CC(=O)OCC1C(C(C(C(O1)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])OC(=O)C)OC(=O)C)OC(=O)C
Molecular Formula: C20H22N2O14
Molecular Weight: 514.4 g/mol

[(2R,3S,4S,5R,6S)-3,4,5-Triacetyloxy-6-(2,4-dinitrophenoxy)oxan-2-yl]methyl acetate

CAS No.: 25775-99-9

Cat. No.: VC21149639

Molecular Formula: C20H22N2O14

Molecular Weight: 514.4 g/mol

* For research use only. Not for human or veterinary use.

[(2R,3S,4S,5R,6S)-3,4,5-Triacetyloxy-6-(2,4-dinitrophenoxy)oxan-2-yl]methyl acetate - 25775-99-9

Specification

CAS No. 25775-99-9
Molecular Formula C20H22N2O14
Molecular Weight 514.4 g/mol
IUPAC Name [(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-(2,4-dinitrophenoxy)oxan-2-yl]methyl acetate
Standard InChI InChI=1S/C20H22N2O14/c1-9(23)31-8-16-17(32-10(2)24)18(33-11(3)25)19(34-12(4)26)20(36-16)35-15-6-5-13(21(27)28)7-14(15)22(29)30/h5-7,16-20H,8H2,1-4H3/t16-,17+,18+,19-,20-/m1/s1
Standard InChI Key DKPBYCZUIMBUTO-LCWAXJCOSA-N
Isomeric SMILES CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])OC(=O)C)OC(=O)C)OC(=O)C
SMILES CC(=O)OCC1C(C(C(C(O1)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])OC(=O)C)OC(=O)C)OC(=O)C
Canonical SMILES CC(=O)OCC1C(C(C(C(O1)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])OC(=O)C)OC(=O)C)OC(=O)C

Introduction

[(2R,3S,4S,5R,6S)-3,4,5-Triacetyloxy-6-(2,4-dinitrophenoxy)oxan-2-yl]methyl acetate is a synthetic organic compound characterized by its complex stereochemistry and functional groups. It belongs to the family of acetylated sugar derivatives with phenoxy substituents. The compound is notable for its potential applications in chemical synthesis, pharmaceutical development, and material science due to its structural properties.

Structural Characteristics

The compound features:

  • Molecular Formula: C17H19N2O13C_{17}H_{19}N_2O_{13}

  • Molecular Weight: 477.34 g/mol

  • Key Functional Groups:

    • Acetate groups at positions 3, 4, 5, and the methyl branch.

    • A dinitrophenoxy group attached at position 6.

    • A pyranose ring as the core structure.

The stereochemistry is defined by five chiral centers (2R, 3S, 4S, 5R, 6S), which contribute to its specific three-dimensional configuration.

Synthesis and Preparation

The synthesis of this compound typically involves:

  • Acetylation: Protecting hydroxyl groups on a sugar molecule using acetic anhydride.

  • Phenoxy Substitution: Introducing the dinitrophenoxy group via nucleophilic substitution on a halogenated intermediate.

  • Purification: Techniques such as recrystallization or chromatography are employed to isolate the pure compound.

This multi-step process requires precise control of reaction conditions to maintain stereochemical integrity.

Applications and Potential Uses

  • Pharmaceutical Research:

    • The acetylated sugar framework can serve as a precursor for drug development.

    • The dinitrophenoxy group may impart biological activity or serve as a functional handle for further derivatization.

  • Material Science:

    • Its chemical structure makes it a candidate for use in advanced polymer systems or coatings.

  • Chemical Probes:

    • The compound may be used in studies of carbohydrate-binding proteins or enzymatic processes involving glycosides.

Biological Activity

  • The presence of nitro groups suggests potential cytotoxicity or antimicrobial properties.

  • Acetate groups may influence membrane permeability in biological systems.

Further research is needed to evaluate its pharmacological potential.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator